1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18828720
Molecular Formula: C11H13ClOS
Molecular Weight: 228.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClOS |
|---|---|
| Molecular Weight | 228.74 g/mol |
| IUPAC Name | 1-chloro-1-(2-ethyl-5-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H13ClOS/c1-3-8-4-5-9(14)6-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
| Standard InChI Key | QSVIXLCUOHEGNY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)S)C(C(=O)C)Cl |
Introduction
1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 228.74 g/mol. It belongs to the class of organic compounds known as thioethers and ketones, characterized by a chloro group, a mercapto group attached to an aromatic phenyl ring, and a propanone backbone. This compound has garnered interest due to its unique chemical reactivity and potential biological activities.
Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-chloro-1-(2-ethyl-5-sulfanylphenyl)propan-2-one |
| SMILES Notation | CCC1=C(C=CC(=C1)S)C(C(=O)C)Cl |
| InChI | InChI=1S/C11H13ClOS/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
| InChIKey | VIWFHHYFRLWAFE-UHFFFAOYSA-N |
General Synthesis Approach
The synthesis of 1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(2-ethyl-5-mercaptophenyl)propan-2-one. Common chlorinating agents include:
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Thionyl chloride (SOCl₂).
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Phosphorus pentachloride (PCl₅).
Reaction Conditions
The reaction is carried out under controlled conditions to ensure high yield and purity:
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Temperature: Moderate (to prevent over-chlorination).
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Solvent: Non-aqueous solvents like dichloromethane or chloroform.
Industrial Optimization
For large-scale production, continuous flow reactors and advanced purification techniques are employed to enhance efficiency and minimize by-products.
Functional Group Reactivity
The compound's reactivity is primarily influenced by:
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Chloro Group: Participates in nucleophilic substitution reactions.
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Mercapto Group: Forms disulfide bonds with thiol-containing biomolecules.
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Ketone Group: Undergoes nucleophilic addition reactions.
Reaction Examples
| Reaction Type | Reagents | Products/Outcome |
|---|---|---|
| Nucleophilic Substitution | Sodium ethoxide | Substituted derivatives with ethoxy groups replacing chlorine |
| Oxidation | Hydrogen peroxide (H₂O₂) | Sulfonic acid derivatives |
| Reduction | Sodium borohydride (NaBH₄) | Alcohol derivatives via ketone reduction |
Biological Activities
Research highlights potential biological activities for this compound:
Anticancer Potential
The chloro group may modulate cellular pathways by participating in nucleophilic substitution reactions with biomolecules, potentially disrupting cancer cell signaling.
Research Applications
This compound is used in:
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Medicinal Chemistry: As a precursor for drug development targeting microbial and cancer pathways.
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Synthetic Organic Chemistry: As an intermediate for synthesizing more complex molecules.
Industrial Applications
Its reactivity makes it suitable for:
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Development of specialty chemicals.
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Production of functionalized materials for biochemical research.
Safety and Handling
Due to its reactive functional groups, this compound must be handled with care:
Precautions
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Avoid exposure to strong oxidizing agents or bases.
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Use personal protective equipment (PPE), including gloves and goggles.
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